7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
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Overview
Description
7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the reaction of 4-chlorobenzyl chloride with 4-phenyl-6-propyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of various derivatives.
Scientific Research Applications
7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like monoamine oxidase B, leading to increased levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds include:
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: Known for its potent monoamine oxidase B inhibitory activity.
7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one: Another derivative with distinct biological activities.
The uniqueness of 7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21ClO3 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
InChI |
InChI=1S/C25H21ClO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3 |
InChI Key |
HIHPVBWRSGLBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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